molecular formula C22H23ClF3N5O3 B2548320 [5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl][4-(4-methoxyphenyl)piperazino]methanone CAS No. 338399-58-9

[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl][4-(4-methoxyphenyl)piperazino]methanone

Cat. No.: B2548320
CAS No.: 338399-58-9
M. Wt: 497.9
InChI Key: BFTXQPDALYSEQY-UHFFFAOYSA-N
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Description

[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl][4-(4-methoxyphenyl)piperazino]methanone is a potent and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is a key research tool for investigating the necroptosis pathway, a form of programmed cell death distinct from apoptosis. Necroptosis has been implicated in the pathogenesis of a wide range of diseases, including ischemic injury, inflammatory and autoimmune conditions, and neurodegenerative disorders. By specifically inhibiting RIPK1 kinase activity, this compound effectively blocks the formation of the necrosome complex, thereby preventing the downstream execution of necroptotic cell death . Its high selectivity and potency make it an invaluable compound for dissecting necroptosis signaling in cellular models and for evaluating the therapeutic potential of RIPK1 inhibition in preclinical research. Researchers utilize this inhibitor to explore cell death mechanisms in conditions like acute kidney injury, pancreatitis, and multiple sclerosis . This product is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF3N5O3/c1-33-16-4-2-15(3-5-16)30-6-8-31(9-7-30)21(32)19-11-17(34-29-19)13-28-20-18(23)10-14(12-27-20)22(24,25)26/h2-5,10,12,17H,6-9,11,13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTXQPDALYSEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NOC(C3)CNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl}[4-(4-methoxyphenyl)piperazino]methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₁H₉ClF₃N₃O₃
  • CAS Number : 338399-56-7
  • Molecular Weight : 305.7 g/mol
  • Melting Point : 161–163 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of bacterial strains, indicating potential for treating infections caused by resistant pathogens.

Anticancer Activity

A study conducted on various cancer cell lines revealed significant antiproliferative effects. The following table summarizes the IC50 values observed for this compound against different cancer cell lines:

Cell LineIC50 (µM)
Human Breast Cancer (MCF-7)0.045
Human Lung Cancer (A549)0.050
Human Colon Cancer (HCT116)0.060
Normal Fibroblast (WI38)0.36

These results indicate that the compound is selectively toxic to cancerous cells compared to normal fibroblasts, suggesting a favorable therapeutic index.

Antimicrobial Activity

In vitro studies have also assessed the antimicrobial properties of the compound against several bacterial strains. The following table outlines the minimum inhibitory concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
E. coli8
S. aureus4
Pseudomonas aeruginosa16
Klebsiella pneumoniae32

These findings indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

  • Anticancer Efficacy Study : A recent study evaluated the effects of this compound on pancreatic cancer cell lines (BxPC-3 and Panc-1). Results showed an IC50 value of 0.051 µM for BxPC-3 cells, indicating potent anticancer properties with minimal cytotoxicity to normal cells .
  • Antimicrobial Resistance Research : Another investigation focused on the efficacy of the compound against multidrug-resistant strains of E. coli. The compound displayed significant activity, suggesting its potential as a lead compound in developing new antimicrobial agents .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Preliminary studies have indicated that this compound exhibits significant anticancer properties. It was evaluated against various human cancer cell lines, demonstrating potential as an antitumor agent. The National Cancer Institute (NCI) protocols have been employed to assess its efficacy, yielding promising results in terms of growth inhibition rates in tumor cells .
  • Antimicrobial Properties
    • Research has shown that compounds with similar structural features possess antimicrobial activity. This compound may exhibit effectiveness against a range of bacterial and fungal pathogens, making it a candidate for further investigation in the development of new antimicrobial agents .
  • Neuropharmacological Effects
    • The structural components of this compound suggest potential neuropharmacological applications. Studies on similar compounds have indicated effects on neurotransmitter systems, which could lead to the development of treatments for neurological disorders such as depression or anxiety .

Synthesis and Derivatives

The synthesis of this compound involves multi-step processes that utilize various reagents and conditions to achieve the desired structure. Researchers have explored several derivatives to enhance biological activity or reduce toxicity. For example, modifications to the piperazine moiety can yield compounds with improved selectivity for specific biological targets .

Case Study 1: Anticancer Evaluation

A study conducted by the NCI assessed the compound's activity across a panel of cancer cell lines. The results indicated an average growth inhibition rate of approximately 50% at concentrations around 10 µM, highlighting its potential as a lead compound for further development in oncology .

Case Study 2: Antimicrobial Testing

In vitro testing against common bacterial strains revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chloropyridinyl Group

The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic substitution at the 3-chloro position. This reactivity is consistent with derivatives observed in PubChem entries for related compounds (e.g., CID 2773870, CID 3752117) .

Example Reaction:

Chloropyridinyl group+NuSubstituted pyridine derivative\text{Chloropyridinyl group} + \text{Nu}^- \rightarrow \text{Substituted pyridine derivative}

ReactantNucleophile (Nu⁻)ConditionsProductYield (If Reported)
Parent compoundHydroxideAqueous base, 80–100°C3-Hydroxy-5-(trifluoromethyl)pyridinyl analogNot specified

Piperazine Functionalization

The piperazine moiety undergoes alkylation, acylation, or salt formation. For instance, the methylamino derivative in PubChem CID 3823020 suggests alkylation potential at the piperazine nitrogen .

Example Reaction (Alkylation):

Piperazine+CH3IN-Methylpiperazine derivative\text{Piperazine} + \text{CH}_3\text{I} \rightarrow \text{N-Methylpiperazine derivative}

ReactantReagentConditionsProductYield (If Reported)
Parent compoundMethyl iodideDMF, K₂CO₃, 60°CN-Methylpiperazino analogNot specified

Isoxazoline Ring Reactivity

The 4,5-dihydroisoxazole ring may undergo ring-opening under acidic or reductive conditions. A related methanol derivative (CAS 338410-31-4) indicates reduction of the ketone to an alcohol .

Example Reaction (Reduction):

Methanone+NaBH4Methanol derivative\text{Methanone} + \text{NaBH}_4 \rightarrow \text{Methanol derivative}

ReactantReagentConditionsProductYield (If Reported)
Parent compoundSodium borohydrideMethanol, 0–25°C[5-...]methanol (CAS 338410-31-4)97% purity

Methanone Group Transformations

The ketone group participates in nucleophilic additions or reductions. Derivatives such as carbohydrazides (CID 2773870) suggest hydrazone formation potential .

Example Reaction (Hydrazone Formation):

Methanone+NH2NH2Carbohydrazide derivative\text{Methanone} + \text{NH}_2\text{NH}_2 \rightarrow \text{Carbohydrazide derivative}

ReactantReagentConditionsProductYield (If Reported)
Parent compoundHydrazine hydrateEthanol, reflux5-...carbohydrazide (CID 2773870)Not specified

Stability and Side Reactions

The trifluoromethyl and chloro substituents may lead to dehalogenation or hydrolysis under harsh conditions. Analytical techniques like HPLC and NMR are critical for monitoring degradation.

Key Research Findings

  • Selectivity Challenges: Competing reactivity between the pyridinyl, piperazine, and isoxazoline groups necessitates precise control of reaction conditions.

  • Derivative Utility: Modifications at the piperazine (e.g., methylation) and pyridinyl (e.g., hydroxylation) positions enhance pharmacological profiling .

  • Structural Confirmation: NMR and mass spectrometry are essential for verifying reaction outcomes due to the compound’s complexity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity invites comparison with related molecules in terms of substituent effects, heterocyclic cores, and pharmacological profiles. Below is a detailed analysis:

Substituent Effects on Pyridine/Thiazole Cores

  • Chloro vs. Trifluoromethyl Groups: highlights compounds 4 (chlorophenyl) and 5 (fluorophenyl) in thiazole-based structures. The chloro group in 4 enhances antimicrobial activity compared to bromo analogs, suggesting that electron-withdrawing substituents like Cl or CF₃ may improve target binding .
  • Methoxy Substitution :
    The 4-methoxyphenyl group on the piperazine is a common feature in kinase inhibitors (e.g., compound 13 in ), where it balances solubility and aromatic interactions. This substitution may similarly enhance the target compound’s bioavailability .

Heterocyclic Core Variations

  • Isoxazole vs. Thiazole/Imidazole :
    The 4,5-dihydroisoxazole core in the target compound differs from thiazole () or imidazo[4,5-b]pyridine () cores. Isoxazoles are less electron-rich than thiazoles, which could alter binding modes in enzyme inhibition. For example, pyrazole-based inhibitors () achieve IC₅₀ values as low as 1.92 µM for lipoxygenase (LOX), suggesting that core flexibility influences potency .

Piperazine Moieties

  • The piperazine ring in the target compound is substituted with 4-methoxyphenyl, akin to compound 13 in , which uses a 4-methylpiperazine group. Piperazine derivatives are prevalent in kinase inhibitors due to their ability to engage in hydrogen bonding and cation-π interactions .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Reported Activity/IC₅₀ Reference
Target Compound Isoxazole-Piperazine 3-Cl, 5-CF₃-pyridine; 4-OCH₃-Ph N/A (Theoretical)
4-(4-Chlorophenyl)-thiazole (4) Thiazole 4-Cl-Ph; 4-F-Ph Antimicrobial
Imidazo[4,5-b]pyridine 20a Imidazo-pyridine 6-Cl; 3-F-Ph; 4-methylpiperazine Kinase inhibition (Data N/A)
Pyrazole-based LOX inhibitor (ii) Pyrazole Hydrazono; sulfonamide IC₅₀ = 1.92 ± 0.01 µM (LOX)
Piperazine-methanone 13 Pyridine-Piperazine 4-OCH₃-Ph; CF₃-Ph Kinase inhibition (Data N/A)

Q & A

Q. What synthetic routes are recommended for synthesizing [compound], and what key reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions, including acylation and chlorination. For example, chlorination of intermediates like (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (III) under optimized conditions (e.g., POCl₃ or SOCl₂ as chlorinating agents) is critical. Reaction temperature (e.g., reflux in DMF-acetic acid mixtures) and stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) significantly impact yield and purity. Post-reaction purification via recrystallization (DMF-ethanol mixtures) is recommended to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the presence of the 4-methoxyphenyl piperazine moiety (δ 3.7–3.9 ppm for methoxy protons) and the trifluoromethyl group (δ 110–120 ppm in 13C).
  • GC-MS : Identify fragmentation patterns (e.g., loss of the isoxazolyl group at m/z ~120) to verify the core structure.
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) and detect by-products .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s reactivity and binding affinity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs or enzymes) evaluates binding modes. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control compounds (e.g., known inhibitors).
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls.
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) or incubation time .

Q. What experimental designs are optimal for assessing environmental persistence and transformation pathways?

Methodological Answer:

  • Laboratory Studies : Use OECD 307 guidelines to measure hydrolysis half-life (pH 4–9, 25°C) and photodegradation under UV light (λ = 254 nm).
  • Biotic Transformation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and track metabolites via LC-QTOF-MS.
  • Field Studies : Deploy passive samplers in water/soil matrices to monitor degradation products (e.g., demethylated or hydroxylated derivatives) .

Application-Focused Questions

Q. What medicinal chemistry strategies leverage the compound’s pharmacophore for drug design?

Methodological Answer:

  • Scaffold Modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target affinity.
  • Prodrug Synthesis : Introduce ester linkages at the piperazine nitrogen for improved bioavailability.
  • SAR Studies : Correlate substituent effects (e.g., chloro vs. trifluoromethyl) with activity using regression models (e.g., CoMFA) .

Q. How can researchers optimize agrochemical formulations using this compound’s structural features?

Methodological Answer:

  • Formulation Stability : Test emulsifiable concentrates (EC) with surfactants (e.g., Tween-80) to maintain efficacy under UV exposure.
  • Synergistic Blends : Combine with adjuvants (e.g., piperonyl butoxide) to enhance pesticidal activity against resistant insect populations .

Data Analysis & Contradiction Resolution

Q. How to address conflicting reports on the compound’s synthetic yields?

Methodological Answer:

  • Reaction Monitoring : Use in situ FTIR to track intermediate formation (e.g., carbonyl peaks at ~1700 cm⁻¹).
  • By-Product Analysis : Identify impurities (e.g., over-chlorinated derivatives) via HRMS and optimize quenching steps (e.g., rapid cooling to -20°C post-chlorination) .

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